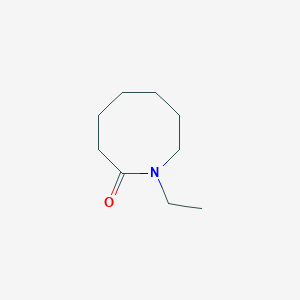![molecular formula C14H12O2 B14335255 1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione CAS No. 106261-76-1](/img/structure/B14335255.png)
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione is a chemical compound that features a fused cyclobutene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione can be synthesized through a visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the visible-light-mediated [2+2] cycloaddition reaction offers a promising approach for scalable synthesis due to its efficiency and eco-friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted cyclobutene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1-dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diphenylethene: Undergoes photosubstitution to give photolabile 1,1-diphenyl-1,3-diene derivatives.
2-Chloro-1,4-naphthoquinone: Undergoes photochemical 2+2 addition to alkenes, forming similar cyclobutane adducts.
Uniqueness
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione is unique due to its high chemical reactivity and the ability to undergo diverse transformations, including ring-opening and ring-expansion reactions. This versatility makes it a valuable compound in the synthesis of complex organic molecules and the development of bioactive compounds .
Eigenschaften
CAS-Nummer |
106261-76-1 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2,2-dimethyl-1H-cyclobuta[b]naphthalene-3,8-dione |
InChI |
InChI=1S/C14H12O2/c1-14(2)7-10-11(14)13(16)9-6-4-3-5-8(9)12(10)15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
IGZRZTZUBVKPTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C1C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


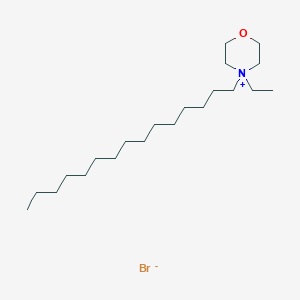
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

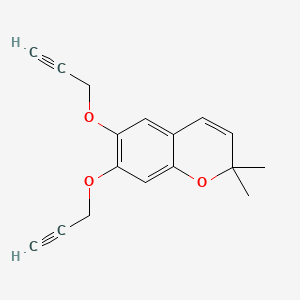
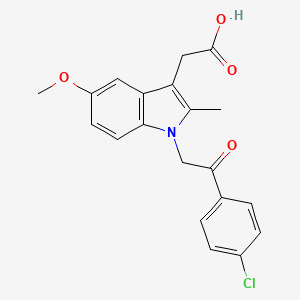
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
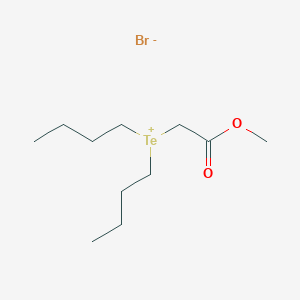
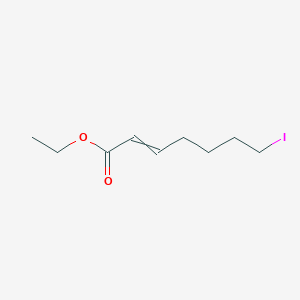
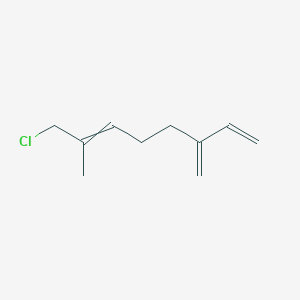
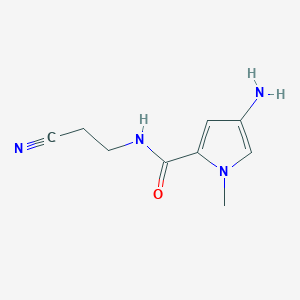
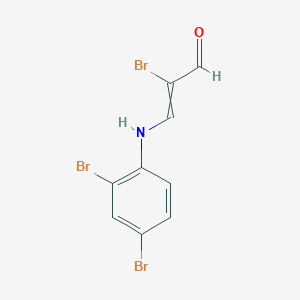
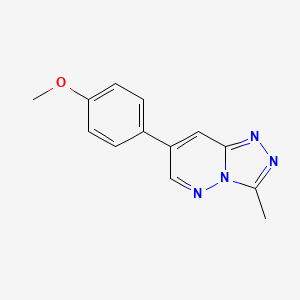
![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)
